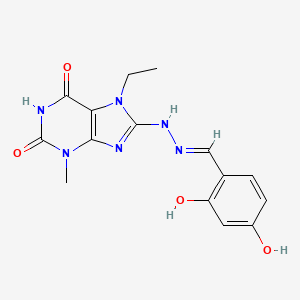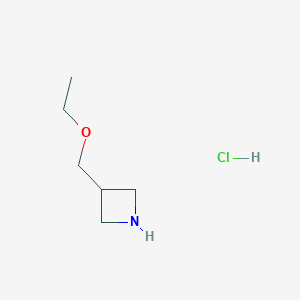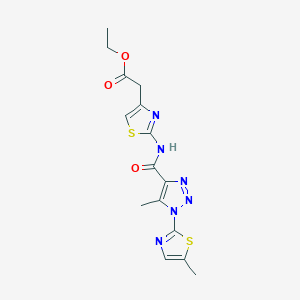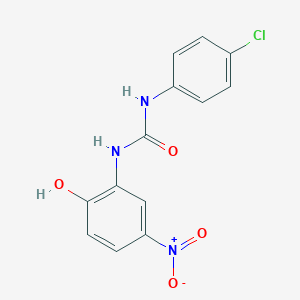
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H16N6O4 and its molecular weight is 344.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The compound and its derivatives have been synthesized and structurally elucidated using spectroscopic methods, such as NMR and MS spectrometry, highlighting their potential in chemical research and pharmaceutical development (Gobouri, 2020).
Biomedical Applications
- Hydrazine functional derivatives, which include the compound , are used in medical practice for various treatments, including depression, infection diseases, hypertension, and diabetes. This indicates the compound's potential use in pharmaceutical research and drug development (Korobko, 2016).
- Research into water-soluble tricyclic xanthine derivatives, which are structurally related to the compound, suggests potential applications in developing multitarget drugs for neurodegenerative diseases (Brunschweiger et al., 2014).
Synthesis Techniques
- Advanced techniques for synthesizing related compounds, such as 8-benzyltetrahydropyrazino[2,1‐f]purinediones, involve methodologies that might be applicable to the synthesis and study of the target compound (Brunschweiger et al., 2014).
- Techniques for creating new fused purine analogues, including variations of the target compound, have been explored, showing the compound's potential in creating novel anticancer agents (Hassan et al., 2017).
Molecular Structure Studies
- Crystallographic and computational studies of related purine derivatives, including caffeine derivatives, have been conducted to understand their molecular structures, which could be relevant to the study of the target compound (Mabied et al., 2014).
Sensor Applications
- A novel hydrazone Schiff's base, structurally related to the target compound, has been synthesized as a dual-mode chromofluorogenic sensor for fluoride ions, indicating potential applications of the compound in environmental monitoring and testing (Yadav et al., 2020).
Eigenschaften
IUPAC Name |
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c1-3-21-11-12(20(2)15(25)18-13(11)24)17-14(21)19-16-7-8-4-5-9(22)6-10(8)23/h4-7,22-23H,3H2,1-2H3,(H,17,19)(H,18,24,25)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPKGTKFVHUOAD-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyrazine](/img/structure/B2488919.png)



![ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2488923.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)

![2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2488930.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2488934.png)


